An In-depth Technical Guide to the Chemical Properties of 5-bromo-6-methyl-1H-indole and Its Isomers
An In-depth Technical Guide to the Chemical Properties of 5-bromo-6-methyl-1H-indole and Its Isomers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the available chemical and biological information for bromo-methyl substituted indoles, with a specific focus on isomers of 5-bromo-6-methyl-1H-indole. Due to the limited availability of experimental data for 5-bromo-6-methyl-1H-indole in public databases, this document presents a comprehensive analysis of its closely related and better-characterized isomers: 5-bromo-7-methyl-1H-indole and 6-bromo-5-methyl-1H-indole. This information is intended to serve as a valuable resource for researchers working on the synthesis, characterization, and application of substituted indoles in drug discovery and development.
Indole derivatives are a critical class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic pharmaceuticals. The introduction of halogen and methyl substituents on the indole ring can significantly modulate their physicochemical properties and biological activities.
Physicochemical Properties
Quantitative data for the chemical properties of 5-bromo-7-methyl-1H-indole and 6-bromo-5-methyl-1H-indole are summarized in the tables below. No experimental data for 5-bromo-6-methyl-1H-indole is currently available in the searched scientific literature and chemical databases.
Table 1: General Chemical Properties
| Property | 5-bromo-7-methyl-1H-indole | 6-bromo-5-methyl-1H-indole |
| Molecular Formula | C₉H₈BrN[1] | C₉H₈BrN[2] |
| Molecular Weight | 210.07 g/mol [1] | 210.07 g/mol [2] |
| CAS Number | 15936-81-9[1] | 248602-16-6[2] |
| Appearance | Solid or semi-solid | Not specified |
| Purity | 98% | Not specified |
Table 2: Physical and Chemical Constants
| Property | 5-bromo-7-methyl-1H-indole | 6-bromo-5-methyl-1H-indole |
| Boiling Point | 165 °C (at 0.1 Torr)[3] | 328.5 ± 22.0 °C (Predicted)[2] |
| Density | 1.503 g/mL at 25 °C[3] | 1.563 g/cm³ (Predicted)[2] |
| pKa | 16.34 ± 0.30 (Predicted)[3] | Not specified |
| Storage Temperature | Room Temperature (Sealed in dry) | Not specified |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of organic molecules. The following table summarizes the available spectral information for 5-bromo-7-methyl-1H-indole.
Table 3: Spectral Data for 5-bromo-7-methyl-1H-indole
| Data Type | Spectral Information |
| ¹H NMR (400MHz, CDCl₃) | δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H)[4] |
| Mass Spectrometry | MS(M+1): 210, 212[4] |
Experimental Protocols
The synthesis of substituted indoles is a cornerstone of medicinal chemistry. Below is a detailed experimental protocol for the preparation of 5-bromo-7-methyl-1H-indole, adapted from a patented method. This multi-step synthesis can likely be adapted for the preparation of other isomers, including 5-bromo-6-methyl-1H-indole, with appropriate modifications of starting materials.
Synthesis of 5-bromo-7-methyl-1H-indole[5]
This synthesis is a three-step process starting from 4-bromo-2-methylaniline.
Step 1: Iodination of 4-bromo-2-methylaniline
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Dissolve 4-bromo-2-methylaniline (15g, 0.08mol) in glacial acetic acid (75mL) in a 500mL three-neck flask at room temperature with stirring.
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Add N-iodosuccinimide (NIS) (35.9g, 0.16mol) in portions, ensuring the temperature does not exceed 30 °C.
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Continue the reaction at room temperature for 2 hours after the addition is complete.
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The reaction mixture is then carried forward to the next step.
Step 2: Sonogashira Coupling
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To the solution from Step 1, add the coupling partner (a suitable terminal alkyne).
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The reaction is carried out in the presence of a palladium catalyst and a copper(I) co-catalyst.
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An organic base, such as a trialkylamine, is used as the solvent and acid scavenger.
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The reaction is typically heated to ensure completion.
Step 3: Ring Closing Reaction (Cyclization)
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The product from the Sonogashira coupling is subjected to a ring-closing reaction to form the indole ring.
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This is typically achieved by heating the intermediate in a suitable solvent.
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After the reaction, the mixture is poured into ice water and extracted with methyl tert-butyl ether.
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The organic layer is washed with an aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 5-bromo-7-methyl-1H-indole.
The following diagram illustrates the workflow for the synthesis of 5-bromo-7-methyl-1H-indole.
Biological Activity and Potential Applications
While no specific biological data for 5-bromo-6-methyl-1H-indole has been reported, the broader class of bromo-substituted indoles are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.
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Antitumor Agents: Many indole derivatives are investigated for their anticancer properties. The bromine substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with intracellular targets.
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Neurological Disorders: Substituted indoles are well-known for their activity in the central nervous system. 5-bromo-7-azaindole, a related heterocyclic compound, is an intermediate for new antitumor drugs.
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Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. The position of the bromo and methyl groups can influence the binding affinity and selectivity for specific enzymes.
The general workflow for investigating the biological activity of a novel indole compound is depicted below.
Conclusion
This technical guide has compiled the available chemical property data for close isomers of 5-bromo-6-methyl-1H-indole, namely 5-bromo-7-methyl-1H-indole and 6-bromo-5-methyl-1H-indole. The provided synthesis protocol for 5-bromo-7-methyl-1H-indole offers a viable starting point for the preparation of the target compound and other related derivatives. While direct biological data for 5-bromo-6-methyl-1H-indole is lacking, the known activities of other bromo-indoles suggest that this compound class remains a promising area for further investigation in drug discovery. Researchers are encouraged to use the information herein as a foundation for their synthetic and biological evaluation efforts.
